molecular formula C16H10F3NO2 B15004740 N-(1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide

N-(1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B15004740
M. Wt: 305.25 g/mol
InChI Key: XCHSAKSACZDRTL-UHFFFAOYSA-N
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Description

N-(1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide is a chemical compound that features a benzofuran ring and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide typically involves the reaction of 1-benzofuran-3-amine with 4-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form corresponding benzofuranones.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Benzofuranones

    Reduction: Amines

    Substitution: Various substituted benzamides

Scientific Research Applications

N-(1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The benzofuran ring and trifluoromethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Properties

Molecular Formula

C16H10F3NO2

Molecular Weight

305.25 g/mol

IUPAC Name

N-(1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H10F3NO2/c17-16(18,19)11-7-5-10(6-8-11)15(21)20-13-9-22-14-4-2-1-3-12(13)14/h1-9H,(H,20,21)

InChI Key

XCHSAKSACZDRTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)NC(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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